molecular formula C7H10F3N3 B2524138 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine CAS No. 1627857-93-5

3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2524138
CAS No.: 1627857-93-5
M. Wt: 193.173
InChI Key: UFURTCZYIQQFAZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with a trifluoromethyl-substituted isopropyl group at the 3-position of the pyrazole ring and an amine group at the 5-position. Its molecular formula is C₈H₁₁F₃N₃, with a molecular weight of 206.19 g/mol. The trifluoro group enhances hydrophobicity and metabolic stability, making it a key structural feature for interactions with biological targets such as enzymes or receptors. It has been explored in medicinal chemistry for kinase inhibition (e.g., p38α MAP kinase) and as a building block in drug discovery programs .

Properties

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-6(2,7(8,9)10)4-3-5(11)13-12-4/h3H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURTCZYIQQFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NN1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-amino-1H-pyrazole with 1,1,1-trifluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the process is achieved by optimizing the reaction parameters and using high-throughput screening techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine. Compounds in this class have demonstrated activity against various microorganisms, including bacteria and fungi. For example, derivatives containing similar structural motifs have shown promising results in inhibiting pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Research indicates that compounds with trifluoromethyl groups can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles. Studies have reported that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Ligand Development

3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in catalysis and material science. For instance, it has been used in the synthesis of palladium complexes that are effective in cross-coupling reactions .

Heterocyclic Synthesis

The compound is a valuable intermediate in the synthesis of various heterocycles. Its reactivity allows for the formation of complex structures that are essential in drug discovery and development. The introduction of the trifluoromethyl group can significantly alter the electronic properties of the resulting compounds, making them suitable for specific biological targets .

Case Study 1: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among them, compounds with trifluoromethyl substitutions showed enhanced inhibition against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The presence of electron-withdrawing groups was found to correlate with increased potency .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer effects of various pyrazole derivatives, those containing trifluoromethyl groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism by which 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Name / ID Substituent at 3-Position Biological Activity / Target Molecular Weight (g/mol) Key Structural Features
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine (Target Compound) Trifluoro-isopropyl Kinase inhibition (e.g., p38α MAP kinase) 206.19 Branched trifluoro group enhances hydrophobicity and binding affinity .
3-Methyl-1-phenyl-1H-pyrazol-5-amine () Phenyl Not specified (general scaffold for inhibitors) 173.21 Aromatic phenyl group; lacks fluorine, reducing metabolic stability .
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () 4-Fluorophenyl + trifluoromethyl Plasmodium falciparum enzyme inhibition 245.20 Dual fluorinated groups; increased polarity for target interaction .
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine () 3-Trifluoromethylphenyl Cancer kinase inhibition 243.21 Aryl trifluoromethyl group; planar structure for π-π stacking .
1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine (Compound 33 in ) tert-Butyl Bromodomain and Extra-Terminal (BET) inhibition 181.25 Bulky tert-butyl group; steric hindrance may limit binding to certain targets .
3-(Piperidin-4-yl)-1H-pyrazol-5-amine () Piperidin-4-yl Not specified (potential CNS targets) 166.23 Basic piperidine group; enhances solubility and CNS penetration .

Key Observations:

Substituent Effects on Activity :

  • The trifluoro-isopropyl group in the target compound provides a balance of hydrophobicity and steric bulk, favoring kinase inhibition .
  • In contrast, 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () leverages both fluorine and aryl groups for antiparasitic activity, highlighting the role of electronic effects .
  • Regioisomerism (e.g., switching substituent positions) can drastically alter target specificity, as seen in , where a similar compound shifted activity from p38α MAP kinase to cancer kinases .

Compounds with polar groups (e.g., 3-(piperidin-4-yl)-1H-pyrazol-5-amine) show improved solubility, critical for central nervous system (CNS) drug candidates .

Synthetic Accessibility: The target compound requires specialized reagents (e.g., trifluoromethylation agents) for synthesis, increasing complexity compared to non-fluorinated analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine . Microwave-assisted synthesis () is commonly used for pyrazole derivatives, but fluorinated variants may require additional purification steps .

Biological Activity

3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 1627857-93-5, is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by its trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C7H10F3N3
  • Molecular Weight : 193.17 g/mol
  • Structure : The compound contains a pyrazole ring substituted with a trifluoromethyl group and an amine functional group.

Biological Activity

The biological activity of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine has been explored in various studies, revealing its potential in different therapeutic areas.

Anticancer Potential

Some studies have indicated that pyrazole derivatives may exhibit anticancer activity. A related study synthesized several pyrazole compounds and evaluated their effects on cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly, hinting at the potential of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine in cancer therapeutics .

Enzyme Inhibition

The inhibition of specific enzymes is another area where pyrazole compounds have shown promise. Research has indicated that some pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Although direct evidence for this compound's activity is still needed, the structural characteristics suggest it could interact similarly with these enzymes .

Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of various pyrazole derivatives, several compounds were evaluated for their biological activities. The synthesized compounds were tested for their ability to inhibit endothelin-1 activity in vitro. While the specific performance of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine was not detailed, the results from related compounds indicate a trend toward significant biological efficacy at certain concentrations .

Study 2: Structure-Aactivity Relationship (SAR)

A comprehensive analysis of structure–activity relationships (SAR) among pyrazole derivatives revealed that modifications to the trifluoromethyl group could enhance biological activity. This suggests that fine-tuning the molecular structure of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine may lead to improved therapeutic profiles .

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